molecular formula C12H14N2O B14805247 5-Cyclopropoxy-2-(dimethylamino)benzonitrile

5-Cyclopropoxy-2-(dimethylamino)benzonitrile

Cat. No.: B14805247
M. Wt: 202.25 g/mol
InChI Key: KEMMHFKYOOGUEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-(dimethylamino)benzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

The production process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-(dimethylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

5-Cyclopropoxy-2-(dimethylamino)benzonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-(dimethylamino)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its cyclopropoxy group adds to its structural complexity and potential reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-cyclopropyloxy-2-(dimethylamino)benzonitrile

InChI

InChI=1S/C12H14N2O/c1-14(2)12-6-5-11(7-9(12)8-13)15-10-3-4-10/h5-7,10H,3-4H2,1-2H3

InChI Key

KEMMHFKYOOGUEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OC2CC2)C#N

Origin of Product

United States

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